![molecular formula C18H24N2O4 B5758619 N-[2-(3,4-dimethoxyphenyl)ethyl]-5-isobutyl-3-isoxazolecarboxamide](/img/structure/B5758619.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-5-isobutyl-3-isoxazolecarboxamide
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Overview
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-5-isobutyl-3-isoxazolecarboxamide, also known as A-836339, is a synthetic compound that belongs to the class of isoxazolecarboxamides. It is a potent and selective agonist of the cannabinoid receptor CB2, which is predominantly expressed in immune cells and has been implicated in various physiological and pathological processes. In recent years, A-836339 has gained increasing attention as a potential therapeutic agent for the treatment of various inflammatory and autoimmune diseases.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-5-isobutyl-3-isoxazolecarboxamide involves its selective binding and activation of CB2 receptors on immune cells, leading to the inhibition of pro-inflammatory signaling pathways and the promotion of anti-inflammatory signaling pathways. This results in the suppression of immune cell activation and the attenuation of inflammatory responses.
Biochemical and Physiological Effects
N-[2-(3,4-dimethoxyphenyl)ethyl]-5-isobutyl-3-isoxazolecarboxamide has been shown to exert a range of biochemical and physiological effects in preclinical models, including the inhibition of pro-inflammatory cytokine production, the suppression of immune cell activation and migration, the promotion of apoptosis in activated immune cells, and the attenuation of tissue damage and fibrosis.
Advantages and Limitations for Lab Experiments
The advantages of using N-[2-(3,4-dimethoxyphenyl)ethyl]-5-isobutyl-3-isoxazolecarboxamide in lab experiments include its potent and selective activation of CB2 receptors, which allows for the specific modulation of immune cell function without affecting other physiological processes. However, some limitations of using N-[2-(3,4-dimethoxyphenyl)ethyl]-5-isobutyl-3-isoxazolecarboxamide in lab experiments include its relatively low solubility and stability, as well as the potential for off-target effects at high concentrations.
Future Directions
Several future directions for research on N-[2-(3,4-dimethoxyphenyl)ethyl]-5-isobutyl-3-isoxazolecarboxamide include the development of more stable and soluble analogs, the investigation of its potential therapeutic applications in various inflammatory and autoimmune diseases, and the elucidation of its precise mechanism of action at the molecular level. Additionally, the potential for synergistic effects with other immunomodulatory agents should be explored, as well as the potential for adverse effects in long-term use.
Synthesis Methods
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-5-isobutyl-3-isoxazolecarboxamide involves several steps, starting with the reaction of 3,4-dimethoxyphenylacetonitrile with ethyl bromoacetate to yield ethyl 2-(3,4-dimethoxyphenyl)acetoacetate. This intermediate is then reacted with isobutylamine and sodium methoxide to produce the corresponding isoxazolecarboxamide, which is subsequently converted to the final product N-[2-(3,4-dimethoxyphenyl)ethyl]-5-isobutyl-3-isoxazolecarboxamide by reaction with 2,2,2-trifluoroacetic acid.
Scientific Research Applications
N-[2-(3,4-dimethoxyphenyl)ethyl]-5-isobutyl-3-isoxazolecarboxamide has been extensively studied in various preclinical models of inflammation and autoimmune diseases, including rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease. In these models, N-[2-(3,4-dimethoxyphenyl)ethyl]-5-isobutyl-3-isoxazolecarboxamide has been shown to exert potent anti-inflammatory and immunomodulatory effects, mediated by its selective activation of CB2 receptors on immune cells.
properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(2-methylpropyl)-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4/c1-12(2)9-14-11-15(20-24-14)18(21)19-8-7-13-5-6-16(22-3)17(10-13)23-4/h5-6,10-12H,7-9H2,1-4H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQTUVAMDOXMPGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC(=NO1)C(=O)NCCC2=CC(=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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